1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and hydroxyethyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological processes essential for the survival and proliferation of pathogens or cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propan-2-yltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-9(2)13-12(14(21)16-7-8-20)17-18-19(13)11-5-3-10(15)4-6-11/h3-6,9,20H,7-8H2,1-2H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVYDVXBIXOTFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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